molecular formula C13H24 B12587621 Cyclobutene, 1-butyl-2-pentyl- CAS No. 647028-12-4

Cyclobutene, 1-butyl-2-pentyl-

Cat. No.: B12587621
CAS No.: 647028-12-4
M. Wt: 180.33 g/mol
InChI Key: CGPSMGZOWSRZCP-UHFFFAOYSA-N
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Description

Cyclobutene, 1-butyl-2-pentyl- is an organic compound with the molecular formula C13H24. It contains a four-membered cyclobutene ring substituted with butyl and pentyl groups. This compound is part of the cycloalkene family, characterized by the presence of a double bond within a cyclic structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutene, 1-butyl-2-pentyl- can be synthesized through various methods. One common approach involves the [2+2] cycloaddition reaction between an alkyne and an alkene. This reaction is typically catalyzed by transition metals such as palladium or copper . Another method involves the intramolecular hydroalkylation of halide-tethered styrenes using a copper hydride catalyst .

Industrial Production Methods

Industrial production of cyclobutene derivatives often involves large-scale cycloaddition reactions under controlled conditions. The use of high-pressure reactors and efficient catalysts ensures high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclobutene, 1-butyl-2-pentyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cyclobutene epoxides and diols.

    Reduction: Cyclobutane derivatives.

    Substitution: Halogenated cyclobutenes.

Scientific Research Applications

Cyclobutene, 1-butyl-2-pentyl- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclobutene, 1-butyl-2-pentyl- involves its interaction with molecular targets through its reactive double bond. This compound can undergo cycloaddition reactions, forming new chemical bonds with other molecules. The pathways involved include radical and ionic mechanisms, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutene, 1-butyl-2-pentyl- is unique due to its specific substitution pattern and the presence of a reactive double bond within a strained four-membered ring. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

647028-12-4

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

1-butyl-2-pentylcyclobutene

InChI

InChI=1S/C13H24/c1-3-5-7-9-13-11-10-12(13)8-6-4-2/h3-11H2,1-2H3

InChI Key

CGPSMGZOWSRZCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(CC1)CCCC

Origin of Product

United States

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